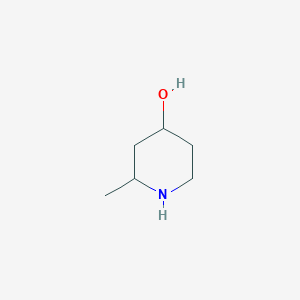

2-Methylpiperidin-4-ol

Description

BenchChem offers high-quality 2-Methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHVLZINDRYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337276 | |

| Record name | 2-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-35-7 | |

| Record name | 2-Methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Stereochemically Defined Piperidines in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of (2R,4S)-2-methylpiperidin-4-ol

The piperidine scaffold is a cornerstone of medicinal chemistry, representing the most prevalent nitrogen-containing heterocycle in approved pharmaceuticals.[1] Its rigid, chair-like conformation provides a three-dimensional framework that is ideal for orienting functional groups to interact with biological targets. However, the true potential of the piperidine ring is unlocked through the precise control of its stereochemistry. The introduction of multiple stereocenters, as seen in (2R,4S)-2-methylpiperidin-4-ol, creates a chiral building block with a defined spatial arrangement, which is critical for selective interactions with enzymes and receptors.[2]

This technical guide offers a comprehensive overview of (2R,4S)-2-methylpiperidin-4-ol, a disubstituted piperidine derivative of significant interest to researchers and drug development professionals. We will delve into its core chemical properties, stereoselective synthesis strategies, and its utility as a versatile intermediate for creating more complex, biologically active molecules. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to equip scientists with the knowledge to effectively utilize this valuable chemical entity.

Physicochemical and Computed Properties

Understanding the fundamental physicochemical properties of (2R,4S)-2-methylpiperidin-4-ol is essential for its application in synthesis and drug design. While experimental data for this specific stereoisomer is not extensively documented in public databases, the properties of the general 2-methylpiperidin-4-ol structure provide a reliable baseline.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[3] |

| Molecular Weight | 115.17 g/mol | PubChem[3] |

| IUPAC Name | (2R,4S)-2-methylpiperidin-4-ol | - |

| CAS Number | 344329-35-7 | Synblock[4] |

| Canonical SMILES | CC1CC(CCN1)O | PubChem[3] |

| InChI Key | DSVHVLZINDRYQA-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 0.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Stereochemistry and Conformational Analysis

The defining feature of (2R,4S)-2-methylpiperidin-4-ol is its stereochemistry. The molecule possesses two stereocenters at the C2 and C4 positions. The (2R,4S) designation specifies a cis relationship between the methyl group at C2 and the hydroxyl group at C4. This arrangement dictates that in the preferred chair conformation, one substituent will be in an axial position and the other in an equatorial position, or both will be equatorial, depending on the conformational equilibrium. The stereochemical integrity of this molecule is paramount, as different stereoisomers can exhibit vastly different biological activities.[2]

Caption: Stereoisomers of 2-methylpiperidin-4-ol.

Stereoselective Synthesis Strategies

The synthesis of stereochemically pure piperidines is a significant challenge in organic chemistry. Diastereoselective and enantioselective methods are required to obtain the desired isomer. One effective strategy involves the stereocontrolled synthesis from chiral precursors, which has been successfully demonstrated for the (2S,4S) enantiomer.[1][5] By applying the same methodology with the opposite enantiomer of the starting material, (2R,4S)-2-methylpiperidin-4-ol can be accessed.

A key approach involves the reduction of a bicyclic lactam intermediate.[1][5] The stereochemistry is established early in the synthesis and carried through subsequent steps. The reduction of the ketone and subsequent ring opening are critical for setting the final stereocenters.

Caption: General workflow for the stereoselective synthesis.

Applications in Medicinal Chemistry and Drug Discovery

Substituted piperidines are privileged structures in drug discovery due to their favorable pharmacokinetic properties and their ability to present substituents in well-defined vectors for molecular recognition. (2R,4S)-2-methylpiperidin-4-ol serves as a valuable chiral building block for the synthesis of more elaborate molecules with potential therapeutic applications.

-

Analgesics: Derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties.[6][7]

-

Antimicrobial Agents: The piperidine nucleus is found in compounds with antibacterial and antifungal activities.[8][9] The thiosemicarbazone derivatives of substituted piperidones, for instance, have shown significant antimicrobial effects.[8]

-

Enzyme Inhibitors: The rigid piperidine ring is an excellent scaffold for designing enzyme inhibitors. For example, a related compound, (2R,4S)-4-methylpiperidine-2-carboxylic acid, is a key intermediate in the synthesis of thrombin inhibitors.[2] N-substituted piperidines have also been synthesized to act as dipeptidyl peptidase inhibitors.[10]

-

Antiproliferative Agents: Certain 2-alkyl-4-halopiperidine derivatives have demonstrated antiproliferative activity in solid tumor cell lines, suggesting potential applications in oncology.[11]

The presence of both a secondary amine and a hydroxyl group in (2R,4S)-2-methylpiperidin-4-ol allows for diverse functionalization, making it a versatile starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2-Methyl-4-hydroxypiperidine

This protocol is adapted from a reported synthesis of the (2S,4S)-enantiomer and outlines the key transformations.[1][5] The synthesis of the (2R,4S)-isomer would require starting with the corresponding enantiomeric chiral auxiliary.

1. Synthesis of the Bicyclic Lactam Intermediate:

- Step 1a: Condense a chiral β-enaminoester (derived from (S)-(-)-2-phenylglycinol for the (2R,4S) target) with bromoacetyl bromide to form the N-acyl oxazolidine.

- Step 1b: Treat the N-acyl oxazolidine with dimethyl sulfide to form the corresponding sulfonium salt.

- Step 1c: Subject the sulfonium salt to an intramolecular non-classical Corey–Chaykovsky ring-closing reaction using a base (e.g., KOH) to yield the chiral zwitterionic bicyclic lactam.

2. Stereoselective Ketone Reduction:

- Step 2a: Dissolve the bicyclic lactam in methanol (MeOH).

- Step 2b: Add sodium borohydride (NaBH₄) in excess (e.g., 10 equivalents) to the solution.

- Step 2c: Stir the reaction until completion (monitored by TLC), which reduces the ketone to a hydroxyl group with high diastereoselectivity, favoring the formation of the precursor to the cis-product.

3. Amide and Hemiaminal Reduction:

- Step 3a: Treat the resulting hydroxy lactam with borane dimethyl sulfide complex (BH₃·DMS). This reduces both the amide and hemiaminal functionalities to afford the protected cis-2-methyl-4-hydroxypiperidine derivative. The absolute configuration can be confirmed by X-ray analysis.[1][5]

4. Deprotection:

- Step 4a: Perform a debenzylation (if a benzyl protecting group from the chiral auxiliary is present) and N-Boc protection.

- Step 4b: Treat the N-Boc protected piperidine with a strong acid (e.g., HCl in dioxane) to remove the Boc group and yield the final (2R,4S)-2-methylpiperidin-4-ol, typically as its hydrochloride salt.

Protocol 2: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

- Acquire ¹H and ¹³C NMR spectra.

- For ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the signals for the protons at C2, C4, and the methyl group will be diagnostic for confirming the cis relative stereochemistry.

- Spectra for related stereoisomers, such as (2R,4R)-2-Methylpiperidin-4-ol hydrochloride, are available for comparison.[12]

2. Mass Spectrometry (MS):

- Analyze the compound using a suitable ionization technique (e.g., ESI, GC-MS).

- The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (115.17).

3. Infrared (IR) Spectroscopy:

- Acquire an IR spectrum of the sample (e.g., as a thin film or KBr pellet).

- Characteristic peaks include a broad O-H stretch (around 3300-3400 cm⁻¹) and an N-H stretch (around 3200-3300 cm⁻¹).

Conclusion

(2R,4S)-2-methylpiperidin-4-ol is a valuable, stereochemically defined building block with significant potential in organic synthesis and medicinal chemistry. Its rigid, chiral structure makes it an ideal starting point for the development of novel therapeutics with high target specificity. The synthetic strategies outlined in this guide, which emphasize stereocontrol, provide a clear pathway for accessing this and related compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like (2R,4S)-2-methylpiperidin-4-ol will undoubtedly increase, paving the way for the discovery of next-generation drugs.

References

[5] Reyes-Bravo, E., Gnecco, D., Juárez, J. R., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12, 4187-4190. [Link]

[13] ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [Link]

[14] Nevado, C., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(23), 4289. [Link]

[15] ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

[16] Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1625. [Link]

[17] Zhang, J. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(42), 10664-10667. [Link]

[18] Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3532303, 2-Methylpiperidin-4-ol. [Link]

[1] Reyes-Bravo, E., Gnecco, D., Juárez, J. R., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Advances, 12, 4187-4190. [Link]

[19] Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

[20] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79341, Piperidin-4-ol. [Link]

[6] ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

[21] Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

[22] Cenmed Enterprises. (n.d.). (2R,4R)-2-Methylpiperidin-4-ol. [Link]

[7] Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

[8] Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

[23] Google Patents. (2015). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

[24] Chemsrc. (n.d.). (2S,4R)-2-(hydroxymethyl)piperidin-4-ol. [Link]

[25] MDPI. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Antioxidants, 11(5), 987. [Link]

[9] Chu, D. T., et al. (1995). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 5(15), 1629-1634. [Link]

[10] Van der Veken, P., et al. (2007). Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. Bioorganic & Medicinal Chemistry Letters, 17(11), 3143-6. [Link]

[11] Huisman, M. J., et al. (2001). Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. Journal of Medicinal Chemistry, 44(8), 1269-77. [Link]

[26] ResearchGate. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]-Extracted from Pomegranate Peels. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. (2R,4S)-4-Methylpiperidine-2-carboxylic acid | 1260981-49-4 | Benchchem [benchchem.com]

- 3. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 344329-35-7 | 2-methylpiperidin-4-ol - Synblock [synblock.com]

- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (2R,4R)-2-Methylpiperidin-4-ol hydrochloride(1523541-77-6) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajchem-a.com [ajchem-a.com]

- 19. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 20. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 22. cenmed.com [cenmed.com]

- 23. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 24. (2S,4R)-2-(hydroxymethyl)piperidin-4-ol | CAS#:531503-05-6 | Chemsrc [chemsrc.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

2-Methylpiperidin-4-ol synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of 2-Methylpiperidin-4-ol: Pathways, Mechanisms, and Practical Considerations

Introduction

2-Methylpiperidin-4-ol is a substituted piperidine, a class of nitrogen-containing heterocycles that are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The molecule's stereochemistry, specifically the relative orientation of the methyl group at the C2 position and the hydroxyl group at the C4 position, gives rise to cis and trans diastereomers. The specific stereoisomer often dictates biological activity, making stereocontrolled synthesis a critical focus for researchers in drug development and medicinal chemistry. This guide provides an in-depth exploration of the primary synthesis pathways for 2-methylpiperidin-4-ol, detailing the underlying reaction mechanisms, experimental considerations, and strategies for achieving stereoselectivity.

Pathway 1: Catalytic Hydrogenation of Pyridine Precursors

The most direct and widely employed method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.[3][4] This approach is favored for its high atom economy, utilizing hydrogen as a clean reductant.[3] The typical precursor for this transformation is 2-methyl-4-pyridinol or a suitably protected analogue.

Principle and Rationale

The hydrogenation of a pyridine ring involves the addition of three equivalents of hydrogen (H₂) across the three double bonds of the aromatic system, converting it into a saturated piperidine ring. The reaction is thermodynamically favorable but requires a catalyst to overcome the high activation energy associated with breaking the aromaticity of the pyridine ring.[3]

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions is paramount as it influences reaction efficiency, yield, and, most importantly, the diastereoselectivity of the final product. Common heterogeneous catalysts include platinum, palladium, rhodium, and nickel-based systems.[3][4]

| Catalyst | Typical Solvent | Pressure (H₂) | Temperature | Key Characteristics & Insights |

| Platinum (IV) Oxide (PtO₂) | Glacial Acetic Acid, Ethanol | 50-70 bar | Room Temp - 70°C | Highly effective for a range of substituted pyridines.[3][5] The acidic medium (acetic acid) can protonate the pyridine nitrogen, activating the ring towards reduction and often favoring the formation of cis isomers.[5] |

| Raney® Nickel (Ra-Ni) | Toluene, Alcohols | Atmospheric to high pressure | Reflux / High Temp | A cost-effective and highly active catalyst.[1][6] Often used in industrial-scale syntheses. Can require higher temperatures and pressures compared to platinum or rhodium catalysts.[6] |

| Rhodium (III) Oxide (Rh₂O₃) | Trifluoroethanol (TFE) | 5 bar | 40°C | Demonstrates high efficacy under remarkably mild conditions for a broad range of functionalized pyridines.[4] The choice of solvent can play a significant role in its activity. |

| Palladium on Carbon (Pd/C) | Water, Alcohols | 0.8 - 1.0 MPa | 100°C | While common for many hydrogenations, Pd/C can sometimes be less effective for unprotected pyridines unless harsh conditions are used.[3][7] |

Reaction Mechanism and Stereochemical Outcome

The hydrogenation of substituted pyridines on a heterogeneous catalyst surface is a stepwise process.

-

Adsorption: The pyridine molecule adsorbs onto the surface of the metal catalyst. The orientation of adsorption is influenced by steric hindrance from substituents on the ring.

-

Hydrogen Addition: Hydrogen atoms, also adsorbed on the catalyst surface, are added sequentially to the carbons of the ring.

-

Desorption: The final saturated piperidine product desorbs from the catalyst surface.

The stereochemical outcome (cis vs. trans) is determined by the facial selectivity of hydrogen addition. For 2-methyl-4-pyridinol, the methyl group at C2 can sterically hinder one face of the ring as it adsorbs onto the catalyst surface. This forces the hydrogen atoms to add preferentially from the less hindered face, typically resulting in the cis diastereomer as the major product, where the methyl and hydroxyl groups are on the same side of the ring's plane.[8]

Experimental Protocol: Hydrogenation using PtO₂

The following protocol is a representative example based on established methodologies for pyridine reduction.[5]

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-pyridinol (1.0 eq).

-

Catalyst and Solvent Addition: Add Platinum (IV) oxide (PtO₂, ~5 mol%) and glacial acetic acid as the solvent.

-

Purging: Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50 bar) and begin stirring. The reaction is typically run at room temperature for 6-18 hours.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Remove the solvent (acetic acid) under reduced pressure. The resulting residue is then basified with a strong base (e.g., NaOH solution) to deprotonate the piperidine nitrogen.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are dried, filtered, and concentrated. The crude product can be purified by silica gel chromatography or crystallization to yield 2-methylpiperidin-4-ol.

Pathway 2: Advanced Diastereoselective Synthesis from Chiral Precursors

For applications requiring a single, specific stereoisomer, more sophisticated, multi-step synthetic routes are necessary. These methods often employ chiral auxiliaries or asymmetric catalysts to control the formation of stereocenters. A notable example is the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.[1][9]

Rationale for Stereocontrol

Direct hydrogenation often yields mixtures of diastereomers that can be difficult to separate. A stereocontrolled synthesis builds the molecule with the desired 3D arrangement from the start, avoiding such separation challenges and ensuring enantiomeric purity.

A Chiral Auxiliary-Based Approach

One advanced strategy involves starting with acyclic β-enaminoesters derived from a chiral source, such as (R)-(-)-2-phenylglycinol.[1][9] The key step is an intramolecular ring-closing reaction that sets the stereochemistry with high diastereoselectivity.[1]

Experimental Workflow Summary

This synthesis is significantly more complex than catalytic hydrogenation and is summarized as follows:[1]

-

Intermediate Formation: A chiral β-enaminoester is prepared.

-

Ring Closure: The crucial step involves an intramolecular Corey-Chaykovsky ring-closing reaction of a derived sulfonium salt, which generates new stereogenic centers with high diastereoselectivity.[1]

-

Reduction: The resulting bicyclic intermediate undergoes reduction, for instance using Raney-Ni, to form the piperidine ring.[1]

-

Deprotection: Finally, a series of deprotection steps, such as removing a benzyl group and a Boc protecting group, yields the target (2S,4S)-2-methylpiperidin-4-ol in quantitative yield for the final steps.[1]

Pathway 3: Reduction of 2-Methylpiperidin-4-one

An alternative and logical pathway involves the synthesis of the corresponding ketone, 2-methylpiperidin-4-one, followed by its reduction to the alcohol.

Overview of the Ketone Reduction Strategy

This two-step approach decouples the formation of the piperidine ring from the creation of the alcohol stereocenter. The ketone precursor, (S)-2-methylpiperidin-4-one hydrochloride, is commercially available or can be synthesized. The reduction of the carbonyl group to a hydroxyl group can be achieved with various reducing agents.

Reagents and Stereochemical Considerations

Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction depends on the direction of the hydride attack on the carbonyl carbon.

-

Axial Attack: Hydride attack from the axial position leads to an equatorial alcohol.

-

Equatorial Attack: Hydride attack from the equatorial position results in an axial alcohol.

The existing methyl group at the C2 position will influence the conformational equilibrium of the ring and sterically hinder one of the attack trajectories, leading to a preferential formation of one diastereomer over the other. Generally, for unhindered ketones, attack from the equatorial face is favored to avoid steric clash with axial hydrogens, leading to the axial alcohol (trans isomer) as the major product. However, the precise ratio is highly dependent on the specific substrate and reaction conditions.

Conclusion

The synthesis of 2-methylpiperidin-4-ol can be accomplished through several distinct pathways, each with its own advantages and levels of complexity.

-

Catalytic hydrogenation of 2-methyl-4-pyridinol is the most direct and atom-economical method, suitable for producing mixtures of diastereomers or when a specific isomer is favored by catalyst control.

-

Reduction of 2-methylpiperidin-4-one offers an alternative that separates ring formation from alcohol synthesis, with stereoselectivity governed by the principles of cyclic ketone reduction.

-

Multi-step stereoselective synthesis from chiral precursors is the most complex but necessary approach for obtaining enantiomerically pure, single diastereomers required for pharmaceutical applications.

The choice of synthetic route ultimately depends on the desired stereochemical purity, scale, and available resources of the research or development team.

References

-

ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Retrieved from ResearchGate. [Link]

-

RSC Publishing. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Advances, 12, 4187–4190. [Link]

-

SciSpace. (n.d.). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. Retrieved from SciSpace. [Link]

- Google Patents. (n.d.). CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.

-

National Institutes of Health. (n.d.). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). PMC. Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of pyridines in water. a) Data showing the... Retrieved from ResearchGate. [Link]

-

IOSR Journal of Applied Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. 8(8), 22-24. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from White Rose eTheses Online. [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4, 192-199. [Link]

-

ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from ResearchGate. [Link]

-

ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from ScienceDirect. [Link]

-

RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Stereoisomers of 2-methylpiperidin-4-ol and their characteristics

An In-Depth Technical Guide to the Stereoisomers of 2-Methylpiperidin-4-ol: Synthesis, Characterization, and Implications for Drug Development

Abstract

The 2-methylpiperidin-4-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Its stereochemical complexity, arising from two chiral centers, gives rise to four distinct stereoisomers: the cis-(2R,4S)/(2S,4R) and trans-(2R,4R)/(2S,4S) enantiomeric pairs. The spatial arrangement of the methyl and hydroxyl groups profoundly influences the molecule's conformation, physicochemical properties, and, most critically, its interaction with biological targets. This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights for researchers and drug development professionals. We delve into the causality behind experimental choices, from diastereoselective synthesis strategies to the nuances of analytical validation, underscoring the necessity of stereochemical purity in modern pharmacology.

The Stereochemical Landscape of 2-Methylpiperidin-4-ol

The presence of two stereogenic centers at the C2 and C4 positions of the piperidine ring dictates the existence of two diastereomeric pairs of enantiomers.

-

trans-isomers: The methyl group at C2 and the hydroxyl group at C4 are on opposite faces of the ring. This pair consists of the (2R,4R) and (2S,4S) enantiomers.

-

cis-isomers: The methyl and hydroxyl groups are on the same face of the ring. This pair consists of the (2R,4S) and (2S,4R) enantiomers.

The differentiation and isolation of these four isomers are paramount, as stereoisomers frequently exhibit divergent pharmacological and toxicological profiles.[1] The more active enantiomer is termed the eutomer, while the less active one is the distomer.

Caption: Stereoisomers of 2-methylpiperidin-4-ol.

Synthesis and Separation Strategies

Achieving stereochemical purity requires a multi-step approach that combines synthesis designed for diastereocontrol with subsequent resolution of enantiomers. The choice of strategy depends on the desired stereoisomer and the scale of the synthesis.

Diastereoselective Synthesis

The initial synthetic goal is typically to produce a racemic mixture of a single diastereomer (cis or trans). This simplifies the subsequent, often more challenging, enantiomeric resolution.

-

Synthesis of cis-Isomers: A high diastereoselective strategy has been developed for the cis-isomer, utilizing a Corey–Chaykovsky ring-closing reaction on intermediates derived from chiral β-enaminoesters.[2] This method allows for the stereocontrolled synthesis of cis-4-hydroxy-2-methyl piperidine, where the absolute configuration can be unambiguously confirmed by X-ray analysis of crystalline intermediates.[2]

Separation of Diastereomers

If a synthesis yields a mixture of cis and trans diastereomers, their separation is relatively straightforward due to their different physical properties.

-

Column Chromatography: Standard flash column chromatography on silica gel is the most common method.[3][4] The different spatial arrangements of the polar hydroxyl group and the nonpolar methyl group lead to different affinities for the stationary phase, allowing for separation.

-

Crystallization: Fractional crystallization can also be effective, exploiting differences in solubility between the diastereomers.[3]

Chiral Resolution of Enantiomers

Once a pure diastereomer (as a racemic mixture) is obtained, the enantiomers must be separated. This process is known as chiral resolution.

-

Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer.[5][6][7] Catalytic kinetic resolution using N-heterocyclic carbenes (NHCs) has emerged as a powerful method for resolving substituted piperidines, yielding enantioenriched amines with high selectivity.[5] It's crucial to note that conformational effects can lead to disparate reactivity between cis and trans isomers in these resolutions.[5]

-

Diastereomeric Salt Formation: This is a classical and industrially scalable method for resolving amines.[8][] The racemic piperidine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) to form two diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[8][10] The chiral resolving agent is then removed to yield the pure enantiomers.[]

-

Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective, albeit often more expensive, method for separating enantiomers.[11][12] It is also the gold standard for analytically determining enantiomeric purity.

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pharmtech.com [pharmtech.com]

- 10. benchchem.com [benchchem.com]

- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]

- 12. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data analysis of 2-Methylpiperidin-4-ol (NMR, IR, Mass Spec)

A Guide to the Spectroscopic Analysis of 2-Methylpiperidin-4-ol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methylpiperidin-4-ol (C₆H₁₃NO), a heterocyclic compound significant as a building block in pharmaceutical and chemical synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to create a comprehensive characterization profile. We delve into the causal relationships between molecular structure, stereochemistry, and spectral output, offering field-proven insights into data interpretation. The protocols and analyses herein are designed to be self-validating, grounded in authoritative references to ensure scientific integrity and trustworthiness.

Introduction: The Structural Significance of 2-Methylpiperidin-4-ol

2-Methylpiperidin-4-ol is a disubstituted piperidine, a class of saturated aliphatic heterocycles that form the core of numerous natural products and synthetic pharmaceuticals.[1] The piperidine ring's conformational flexibility, combined with the stereochemical possibilities introduced by the methyl and hydroxyl substituents, makes it a versatile scaffold in medicinal chemistry. Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of 2-Methylpiperidin-4-ol, providing a logical framework for its unambiguous identification and characterization.

Molecular Structure and Stereoisomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Methylpiperidin-4-ol possesses a six-membered piperidine ring with a methyl group at the C2 position and a hydroxyl group at the C4 position. The presence of two chiral centers at C2 and C4 gives rise to diastereomers, which are primarily classified as cis and trans.

-

cis-isomer: The methyl and hydroxyl groups are on the same face of the ring (e.g., both equatorial or both axial).

-

trans-isomer: The methyl and hydroxyl groups are on opposite faces of the ring (e.g., one equatorial, one axial).

The chair conformation of the piperidine ring is the most stable, and the orientation of substituents (axial vs. equatorial) profoundly impacts the spectroscopic output, particularly in NMR.[2][3] The relative stereochemistry can often be determined by analyzing the coupling constants (J values) in the ¹H NMR spectrum.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylpiperidin-4-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (OH, NH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300-700 MHz).[5][6][7] Standard acquisition parameters are typically used, with sufficient scans to achieve a good signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Table 1: Predicted ¹H NMR Data for 2-Methylpiperidin-4-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Interactions |

| -CH₃ (at C2) | ~1.1 - 1.2 | Doublet (d) | C2-H |

| Ring Protons (C2, C3, C5, C6) | ~1.3 - 3.2 | Multiplets (m) | Complex spin-spin coupling |

| C4-H | ~3.6 - 4.0 | Multiplet (m) | C3-H₂, C5-H₂ |

| -NH | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | None (exchangeable) |

| -OH | ~1.5 - 4.0 (variable) | Broad Singlet (br s) | None (exchangeable) |

Interpretation Insights:

-

Methyl Group: The methyl protons at C2 appear as a doublet, a clear indication of a single neighboring proton (the C2 methine).

-

Ring Protons: The region between ~1.3 and 3.2 ppm is complex due to the overlapping signals of the methylene (C3, C5, C6) and methine (C2) protons. The distinction between axial and equatorial protons is critical. Generally, axial protons are more shielded (appear at a lower δ) than their equatorial counterparts due to anisotropic effects of C-C bonds.

-

C4-H (Carbinol Proton): The proton on the carbon bearing the hydroxyl group is significantly deshielded and appears downfield (~3.6-4.0 ppm). Its multiplicity and coupling constants can provide definitive proof of its orientation (axial or equatorial) and thus help assign the cis/trans stereochemistry.

-

Labile Protons (NH and OH): The amine and hydroxyl protons typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Methylpiperidin-4-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | ~18 - 25 |

| C3, C5 | ~30 - 45 |

| C2, C6 | ~45 - 60 |

| C4 | ~65 - 70 |

Interpretation Insights:

-

Aliphatic Carbons: The spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The methyl carbon is the most upfield signal.

-

C4 (Carbinol Carbon): The carbon atom attached to the electronegative oxygen atom (C4) is the most deshielded of the aliphatic carbons, appearing furthest downfield in the ~65-70 ppm range.

-

C2 and C6: The carbons adjacent to the nitrogen atom are also deshielded relative to the other ring carbons and will appear in the 45-60 ppm range.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the neat 2-Methylpiperidin-4-ol sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.

Table 3: Characteristic IR Absorption Bands for 2-Methylpiperidin-4-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |

| ~3350 - 3300 (medium) | N-H Stretch | Secondary Amine (-NH) |

| ~2980 - 2850 (strong) | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1150 - 1050 (strong) | C-O Stretch | Secondary Alcohol |

Interpretation Insights:

-

The most prominent feature is a broad, strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.[8]

-

Overlapping this band or appearing as a shoulder is the N-H stretch of the secondary amine.[9]

-

A series of sharp, strong peaks just below 3000 cm⁻¹ confirms the presence of aliphatic C-H bonds.[8]

-

A strong band in the fingerprint region, typically around 1100 cm⁻¹, is indicative of the C-O stretching vibration.[10]

Mass Spectrometry (MS) Analysis

MS provides the molecular weight of the compound and crucial structural information from its fragmentation pattern.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of 2-Methylpiperidin-4-ol is prepared in a volatile solvent like methanol or dichloromethane.

-

Injection: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Impact (EI).

-

Detection: The instrument detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula is C₆H₁₃NO, giving a molecular weight of 115.17 g/mol .[11] The mass spectrum should show a molecular ion peak at m/z = 115 . As it contains one nitrogen atom, this adheres to the Nitrogen Rule , where an odd molecular weight corresponds to an odd number of nitrogen atoms.[12]

-

Key Fragmentation Pathways: The fragmentation of 2-Methylpiperidin-4-ol is primarily driven by the presence of the amine and alcohol functional groups, which direct cleavage. The most common fragmentation is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom (N or O).[12][13]

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of 2-Methylpiperidin-4-ol

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 100 | [M - CH₃]⁺ | Loss of the C2-methyl group |

| 97 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 82 | [C₅H₈N]⁺ | Alpha-cleavage: loss of CH₃ and H₂O |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage at C2-C3 bond |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at C6-N bond |

Major Fragmentation Pathway Diagram:

The primary fragmentation is initiated by ionization at the nitrogen atom, followed by alpha-cleavage of the C2-C3 bond, which is sterically accessible. This results in the formation of a stable, resonance-stabilized iminium ion.

Caption: Primary fragmentation pathways for 2-Methylpiperidin-4-ol in EI-MS.

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopy lies in integrating the data from all methods to build a conclusive structural argument.

Caption: Integrated workflow for the structural elucidation of an unknown sample.

-

MS and IR: Mass spectrometry provides the molecular weight (115) and formula (C₆H₁₃NO), while IR confirms the presence of key functional groups (-OH, -NH, C-O).

-

NMR: ¹³C NMR confirms the presence of six unique carbons. ¹H NMR, along with 2D techniques like COSY, maps the proton connectivity, establishing the piperidine ring and the positions of the methyl and hydroxyl groups.

-

Stereochemistry: A detailed analysis of the coupling constants in the ¹H NMR spectrum, particularly for the H4 proton, allows for the determination of the relative stereochemistry of the substituents.[4]

Conclusion

The spectroscopic analysis of 2-Methylpiperidin-4-ol is a quintessential example of modern structural elucidation. Through the logical and synergistic application of NMR, IR, and MS, every aspect of its structure, from the basic molecular formula to its subtle stereochemistry, can be determined with high confidence. This guide provides the foundational principles and interpretive framework necessary for researchers to successfully characterize this important chemical entity and its derivatives.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpiperidin-4-ol. PubChem Compound Database. Retrieved from [Link]

-

Coldham, I., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2-Methylpiperidin-4-ol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]

-

Coldham, I., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). (2R,4R)-2-Methylpiperidin-4-ol (C007B-504369). Retrieved from [Link]

-

Jeyaraman, R., & Ravindran, T. (n.d.). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Indian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Piperidinol, 1-methyl-. PubChem Compound Database. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinol (HMDB0245344). Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. Retrieved from [Link]

-

Coldham, I., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Retrieved from [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

PubMed. (2009). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxypiperidine. NIST WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. chesci.com [chesci.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R,4R)-2-Methylpiperidin-4-ol hydrochloride(1523541-77-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to cis-2-Methylpiperidin-4-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a core structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and its conformational flexibility, which allows for precise three-dimensional positioning of substituents to interact with biological targets. Substituted piperidines are key components in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[2] cis-2-Methylpiperidin-4-ol, a disubstituted piperidine, represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs. This guide provides a comprehensive overview of its physical and chemical properties, a detailed stereoselective synthesis protocol, and an exploration of its potential applications.

Molecular Structure and Physicochemical Properties

cis-2-Methylpiperidin-4-ol is a heterocyclic compound with the molecular formula C₆H₁₃NO. The "cis" designation indicates that the methyl group at the 2-position and the hydroxyl group at the 4-position are on the same side of the piperidine ring. This stereochemical arrangement significantly influences the molecule's shape and its interactions with biological macromolecules.

Structural Diagram

Caption: 2D structure of cis-2-Methylpiperidin-4-ol.

Table of Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| CAS Number | 344329-35-7 | [3] |

| Appearance | Expected to be a solid or high-boiling point liquid at room temperature. | Inferred from related compounds. |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The presence of the hydroxyl and amine groups suggests good polarity.[4] |

| pKa | Not experimentally determined. Expected to be in the range of 9-11 for the protonated amine. | Based on similar secondary amines in a piperidine ring. |

| XLogP3 | 0.1 | Computed by PubChem[3] |

Stereoselective Synthesis of (2S,4S)-2-Methylpiperidin-4-ol

A reliable method for the synthesis of the cis-isomer is crucial for its application in drug development, where stereochemistry is paramount. A diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol has been reported, providing a specific enantiomer of the cis-isomer.[5] The key steps of this synthesis involve the reduction of a chiral bicyclic lactam, where the stereocenters are set early and carried through the synthesis. The cis relationship between the methyl and hydroxyl groups in a key intermediate was unambiguously confirmed by X-ray crystallography.

Synthetic Workflow Diagram

Caption: Key stages in the stereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.

Experimental Protocol: A Conceptual Outline

The following is a conceptual outline based on the published diastereoselective synthesis. Researchers should consult the original publication for precise experimental conditions and characterization data.

-

Synthesis of the Bicyclic Lactam:

-

Start with an acyclic β-enaminoester derived from (R)-(-)-2-phenylglycinol.

-

Perform an intramolecular Corey-Chaykovsky ring-closing reaction on the corresponding sulfonium salt to generate a zwitterionic bicyclic lactam with high diastereoselectivity.

-

-

Diastereoselective Reduction:

-

Reduce the bicyclic lactam using a stereoselective reducing agent such as L-Selectride. This step is critical for establishing the cis relationship between the nascent hydroxyl group and the existing methyl group. The bulky reducing agent approaches from the less hindered face, leading to the desired stereoisomer.

-

-

Deprotection and Final Product Formation:

-

The resulting piperidine precursor, which may contain protecting groups (e.g., a benzyl group on the nitrogen), is then deprotected.

-

The nitrogen can be protected with a Boc group (tert-butoxycarbonyl) for easier handling and purification.

-

Finally, acidic treatment removes the Boc group to yield the target (2S,4S)-2-methylpiperidin-4-ol.

-

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of cis-2-Methylpiperidin-4-ol. While a complete set of publicly available spectra for the cis-isomer is limited, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of cyclic compounds like piperidines.

-

¹H NMR: The key to confirming the cis configuration lies in the coupling constants (J-values) between the protons on the piperidine ring. In a chair conformation, the proton at C4 bearing the hydroxyl group would likely be in an axial position to minimize steric interactions. The proton at C2 attached to the methyl group would also be in an axial position. The coupling constants between these and adjacent axial protons would be large (typically 8-12 Hz). The methyl group would appear as a doublet.

-

¹³C NMR: Approximately six distinct carbon signals are expected. The chemical shifts will be influenced by the presence of the nitrogen and oxygen atoms. The carbon bearing the methyl group (C2) and the carbon bearing the hydroxyl group (C4) would be downfield compared to the other methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3500 - 3200 | O-H stretch (alcohol) and N-H stretch (secondary amine) | Broad |

| 3000 - 2850 | C-H stretch (aliphatic) | Strong, sharp |

| 1260 - 1000 | C-O stretch (secondary alcohol) | Strong |

| 1150 - 1080 | C-N stretch (amine) | Medium to weak |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 115 would be expected. Common fragmentation patterns for piperidines involve alpha-cleavage adjacent to the nitrogen atom. A significant peak at m/z 100 (M-15, loss of the methyl group) and m/z 98 (loss of a hydroxyl radical followed by a proton) could be anticipated.[3]

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition by providing a highly accurate mass measurement. For C₆H₁₃NO, the expected exact mass is 115.0997.[3]

Chemical Reactivity and Stability

cis-2-Methylpiperidin-4-ol possesses two primary reactive sites: the secondary amine and the secondary alcohol.

-

Secondary Amine Reactivity: The nitrogen atom is nucleophilic and can undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

-

Secondary Alcohol Reactivity: The hydroxyl group can undergo reactions typical of secondary alcohols:

-

O-Acylation (Esterification): Reaction with acid chlorides or anhydrides to form esters.

-

O-Alkylation (Etherification): Reaction with alkyl halides under basic conditions to form ethers.

-

Oxidation: Oxidation to the corresponding ketone, 2-methylpiperidin-4-one, using reagents like chromic acid or Swern oxidation.

-

-

Stability: The compound is expected to be stable under standard laboratory conditions. It is a base and will react with acids to form ammonium salts. Strong oxidizing agents may affect the alcohol and amine functionalities.

Applications in Drug Discovery and Development

The cis-2-methyl-4-hydroxypiperidine scaffold is a valuable building block for creating libraries of compounds for high-throughput screening. The defined stereochemistry allows for the synthesis of specific isomers of target molecules, which is critical for understanding structure-activity relationships (SAR) and optimizing drug candidates.

Workflow for Application in Fragment-Based Drug Discovery

Caption: A conceptual workflow for utilizing cis-2-Methylpiperidin-4-ol in a drug discovery program.

The ability to selectively modify the nitrogen and oxygen functionalities allows for the exploration of chemical space around a rigid, stereochemically defined core. This can lead to the discovery of potent and selective modulators of various biological targets. The piperidine moiety is known to be a favorable scaffold for CNS-penetrant drugs, making this building block particularly interesting for neuropharmacology.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for cis-2-Methylpiperidin-4-ol is not widely available, the safety precautions can be inferred from related piperidine and amino alcohol compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

-

Toxicity: Piperidine derivatives can be corrosive and may cause skin and eye irritation or burns. The toxicological properties of this specific compound have not been fully investigated.

Conclusion

cis-2-Methylpiperidin-4-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its defined stereochemistry and the presence of two modifiable functional groups make it an attractive scaffold for the synthesis of novel, complex molecules. While some of the specific physical properties are not yet fully documented in the public domain, the availability of a robust stereoselective synthesis and the predictability of its spectroscopic features and chemical reactivity provide a solid foundation for its use in research and development. As the demand for novel chemical entities in drug discovery continues to grow, the importance of such well-defined chiral building blocks will undoubtedly increase.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. The Royal Society of Chemistry.

- Macmillan Group. (n.d.).

- Gong, L., & Zhang, J. (2011). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3532303, 2-Methylpiperidin-4-ol.

- ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt...

- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy. (2022). RSC Advances, 12, 4187–4190.

- Pandiarajan, K., Mohan, R. T., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.

- Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). (n.d.). PMC.

- SpectraBase. (n.d.). 2-Methylpiperidin-4-ol.

- Mollet, K., et al. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. Journal of Organic Chemistry, 76(20), 8364-75.

- Benchchem. (n.d.). Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis.

- White Rose eTheses Online. (n.d.). Synthesis of Piperidines Using Organometallic Chemistry.

- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor

- NIST. (n.d.). 2-Methylpiperidine.

- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 13C NMR spectrum.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 154150434, 4-(2-Methylpiperidin-1-yl)but-2-en-1-ol.

- Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. (2013). PubMed.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.

- Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University.

- Cenmed Enterprises. (n.d.). (2S,4S)-2-methylpiperidin-4-ol hydrochloride.

- ResearchGate. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)

- The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). (n.d.). MDPI.

- BLDpharm. (n.d.). 790667-45-7|(S)-2-Methylpiperidin-4-one hydrochloride.

- ResearchGate. (2025). Crystal structure of cis-bis[2-(diphenylphosphinoaminato)

- ResearchGate. (n.d.). Crystal structure of 4-cinnamoyloxybutanoylamino-2,2,6,6-tetramethyl-piperidine-iV-oxyl, C22H31N2O4 Table 2. Final atomic coordinates and displacement parameters (in  2 ).

- Novel cis-Pt(II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action. (n.d.). NIH.

- Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.). Thieme E-Books & E-Journals.

Sources

The Diverse Biological Activities of Piperidine Alkaloids and Their Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Piperidine alkaloids represent a large and structurally diverse class of natural products that have garnered significant attention in the fields of pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the vast biological activities exhibited by these compounds and their synthetic derivatives. We delve into the molecular mechanisms underpinning their anticancer, anti-inflammatory, neuroprotective, and antiviral properties. The guide is structured to provide researchers and drug development professionals with an in-depth understanding of the therapeutic potential of piperidine alkaloids. Key signaling pathways and molecular targets are discussed in detail, supported by illustrative diagrams. Furthermore, this guide offers practical, step-by-step protocols for essential in vitro and in vivo assays to evaluate the biological activities of these compounds. We also explore the structure-activity relationships that govern their efficacy and discuss synthetic strategies for the development of novel therapeutic agents. This document aims to be an authoritative resource, bridging the gap between the fundamental chemistry of piperidine alkaloids and their application in modern drug discovery.

Introduction

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Piperidine alkaloids, characterized by this six-membered nitrogen-containing ring, are a prominent class of secondary metabolites found throughout the plant and animal kingdoms.[3] Their natural sources are diverse, ranging from the well-known black pepper (Piper nigrum), which contains piperine, to various species of the Pinus and Senna genera.[4][5][6][7]

Historically, plants containing piperidine alkaloids have been utilized in traditional medicine for centuries to treat a variety of ailments, hinting at their potent biological effects.[8] Modern scientific investigation has begun to unravel the chemical basis for these traditional uses, revealing a remarkable spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, neuroprotective, and antiviral properties, among others.[9][10]

The therapeutic potential of piperidine alkaloids has spurred significant interest in the scientific community, leading to extensive research into their mechanisms of action and the development of novel synthetic derivatives with improved efficacy and safety profiles.[2][11][12] This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to provide a detailed exploration of the biological activities of piperidine alkaloids, the molecular mechanisms through which they exert their effects, and the experimental methodologies used to study them. By synthesizing the current state of knowledge in this field, this guide seeks to facilitate the discovery and development of the next generation of piperidine-based therapeutics.

Chapter 1: Classification and Chemical Diversity of Piperidine Alkaloids

The structural diversity of piperidine alkaloids is vast, contributing to their wide range of biological activities. They can be broadly classified based on the complexity of their molecular architecture.

-

1.1. Simple Piperidine Alkaloids: These are the most basic members of the piperidine alkaloid family, featuring a single piperidine ring with various substituents. A classic example is piperine , the compound responsible for the pungency of black pepper (Piper nigrum).[4] Another well-known simple piperidine alkaloid is coniine , a neurotoxin isolated from poison hemlock (Conium maculatum).[5]

-

1.2. Bicyclic Piperidine Alkaloids: This class includes alkaloids where the piperidine ring is fused with another ring, leading to structures like indolizidine and quinolizidine alkaloids. These are widespread in the plant kingdom and often exhibit potent biological activities.

-

1.3. Complex and Fused Piperidine Alkaloids: Nature has also produced highly complex piperidine alkaloids with intricate, often polycyclic, structures. A notable example is the tetracyclic bis-piperidine alkaloids , which are primarily isolated from marine sponges.[13][14] These molecules feature two piperidine units linked by macrocyclic rings, presenting unique and challenging targets for chemical synthesis.[13][14]

-

1.4. Synthetic Derivatives: The piperidine scaffold is a privileged structure in medicinal chemistry, and a vast number of synthetic derivatives have been created.[1][2] Organic synthesis allows for the systematic modification of the piperidine ring and its substituents, enabling the optimization of biological activity, selectivity, and pharmacokinetic properties.[11][12] The development of stereocontrolled synthetic approaches has been particularly important for accessing enantiopure piperidines, which is often crucial for their therapeutic efficacy.[11]

Chapter 2: Anticancer Activities of Piperidine Alkaloids

A significant body of research has highlighted the potential of piperidine alkaloids and their derivatives as anticancer agents.[15] These compounds have been shown to exert cytotoxic and antiproliferative effects against a wide range of cancer cell lines, including those of the breast, prostate, colon, and lung.[4][16]

Mechanisms of Anticancer Action

The anticancer effects of piperidine alkaloids are multifaceted, often involving the modulation of multiple cellular pathways.

-

2.1.1. Induction of Apoptosis: Many piperidine alkaloids induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by activating the caspase cascade, a family of proteases that execute the apoptotic process.[4] They can also modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins.[4]

-

2.1.2. Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Piperidine alkaloids can interfere with this process by causing cell cycle arrest at various checkpoints (e.g., G0/G1, S, G2/M phases), thereby preventing cancer cells from dividing.[4][16][17]

-

2.1.3. Inhibition of Key Signaling Pathways: Cancer cells often have dysregulated signaling pathways that promote their growth and survival. Piperidine alkaloids have been shown to inhibit several of these crucial pathways, including:

-

NF-κB, PI3K/Akt, STAT3, and MAPK pathways: These pathways are involved in cell proliferation, survival, and inflammation, and their inhibition by piperidine alkaloids can lead to a reduction in tumor growth.[4][16]

-

Wnt/β-catenin pathway: This pathway is particularly important in colorectal cancer, and its suppression by compounds like piperine can inhibit cancer progression.[17]

-

-

2.1.4. Anti-Angiogenesis and Anti-Metastasis: To grow and spread, tumors need to form new blood vessels (angiogenesis) and invade surrounding tissues (metastasis). Some piperidine alkaloids can inhibit these processes, thereby limiting tumor growth and dissemination.[17][18]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. For piperidine alkaloids, certain structural features are known to be important for their anticancer effects. For example, in piperine, the methylenedioxy bridge, the conjugated dienone system, and the piperidine ring itself are all thought to contribute to its bioactivity.[19] Modifications to these parts of the molecule can lead to either an enhancement or a loss of anticancer activity, providing valuable information for the design of new, more potent derivatives.[19][20]

Caption: Workflow for in vitro anti-inflammatory assays.

Chapter 4: Neuroprotective Effects of Piperidine Alkaloids

The neuroprotective potential of piperidine alkaloids is an area of growing research interest, with studies suggesting their therapeutic utility in a range of neurological and neurodegenerative disorders.

Specific Neuroprotective Activities

-

4.1.1. Alzheimer's Disease: Some piperidine alkaloids, such as piperine, have shown promise in preclinical models of Alzheimer's disease. They may exert their effects by inhibiting pathological changes associated with the disease and improving cognitive function. [8]

-

4.1.2. Parkinson's Disease: In models of Parkinson's disease, piperidine alkaloids have been shown to protect dopaminergic neurons from damage. [21][22]This neuroprotective effect is often attributed to their antioxidant and anti-inflammatory properties within the brain. [21][22]

-

4.1.3. Anticonvulsant Effects: Piperine and other piperidine alkaloids have demonstrated anticonvulsant activity in various animal models of epilepsy. [8][23][24]Their mechanisms of action are thought to involve the modulation of neurotransmitter systems and ion channels. [23][24]

Mechanisms of Neuroprotection

-

4.2.1. Antioxidant and Anti-inflammatory Mechanisms: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. Piperidine alkaloids can cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects in the central nervous system, thereby protecting neurons from damage. [21][22]

-

4.2.2. Modulation of Neurotransmitter Systems: Some piperidine alkaloids can modulate the activity of various neurotransmitter systems, including the GABAergic and serotonergic systems, which play important roles in regulating neuronal excitability and mood. [23]

-

4.2.3. Ion Channel Antagonism: The anticonvulsant effects of some piperidine alkaloids may be due to their ability to block voltage-gated sodium (Na+) and calcium (Ca2+) channels, which are involved in the generation and propagation of neuronal action potentials. [23][24]

Experimental Protocols

-

4.3.1. In Vitro Neuroprotection Assay against Paclitaxel-Induced Neurotoxicity.

This assay assesses the ability of a compound to protect neurons from the neurotoxic effects of the chemotherapy drug paclitaxel.

Step-by-Step Methodology:

-

Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., PC12) in a suitable culture vessel.

-

Compound Pre-treatment: Pre-treat the neurons with various concentrations of the piperidine alkaloid for a specified period.

-